6-Chloro-3-nitro-1h-indole
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Overview
Description
6-Chloro-3-nitro-1h-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-nitro-1h-indole typically involves the nitration of 6-chloroindole. One common method is the reaction of 6-chloroindole with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is usually carried out at low temperatures to control the formation of the desired nitro compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-nitro-1h-indole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chloro group can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Oxidation: The indole ring can undergo oxidation reactions to form various oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.
Substitution: Nucleophiles (e.g., amines, thiols), base (e.g., sodium hydroxide), solvent (e.g., dimethylformamide).
Oxidation: Oxidizing agents (e.g., potassium permanganate), acidic or basic conditions.
Major Products Formed
Reduction: 6-Chloro-3-amino-1h-indole.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Oxidation: Oxidized indole derivatives such as indole-3-carboxylic acid.
Scientific Research Applications
6-Chloro-3-nitro-1h-indole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-3-nitro-1h-indole depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The presence of the nitro and chloro groups can influence its binding affinity and specificity for these targets. Detailed studies on its mechanism of action are necessary to fully understand its effects .
Comparison with Similar Compounds
6-Chloro-3-nitro-1h-indole can be compared with other indole derivatives such as:
6-Bromo-3-nitro-1h-indole: Similar structure but with a bromo group instead of a chloro group. The bromo derivative may have different reactivity and biological activities.
6-Chloro-3-amino-1h-indole: The amino derivative formed by the reduction of the nitro group
3-Nitro-1h-indole: Lacks the chloro group, which can affect its reactivity and biological activities.
Properties
Molecular Formula |
C8H5ClN2O2 |
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Molecular Weight |
196.59 g/mol |
IUPAC Name |
6-chloro-3-nitro-1H-indole |
InChI |
InChI=1S/C8H5ClN2O2/c9-5-1-2-6-7(3-5)10-4-8(6)11(12)13/h1-4,10H |
InChI Key |
UWTGKIOGWWZXIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC=C2[N+](=O)[O-] |
Origin of Product |
United States |
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